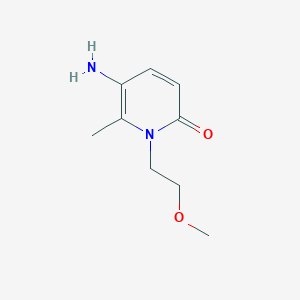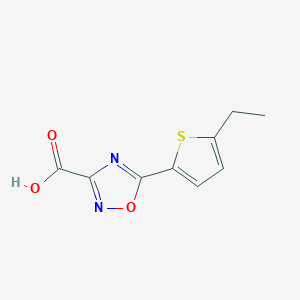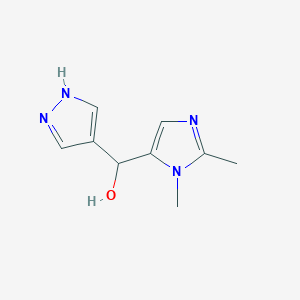
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid moiety to the imidazole ring. One common synthetic route includes the reaction of 1-ethyl-1H-imidazole with difluoroacetic anhydride under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.
Applications De Recherche Scientifique
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid include:
2-(1-methyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid: This compound has a methyl group instead of an ethyl group, which may affect its binding affinity and biological activity.
2-(1-ethyl-1H-imidazol-4-yl)-2,2-dichloroacetic acid: The presence of chlorine atoms instead of fluorine atoms can lead to different chemical reactivity and biological properties.
2-(1-ethyl-1H-imidazol-4-yl)acetic acid: Lacking the difluoro substitution, this compound may have reduced potency in certain applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activity due to the presence of the difluoroacetic acid moiety.
Propriétés
Formule moléculaire |
C7H8F2N2O2 |
|---|---|
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
2-(1-ethylimidazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-11-3-5(10-4-11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13) |
Clé InChI |
JWXLMUAMXOIUPV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(N=C1)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068696.png)
![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)



![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)

![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)


![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)

